molecular formula C13H20N2O B8608117 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline

2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline

Cat. No.: B8608117
M. Wt: 220.31 g/mol
InChI Key: WHZFWTQHRPWSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is a compound that features a methoxy group, a pyrrolidine ring, and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-nitrophenylamine with 2-pyrrolidin-1-ylethyl bromide under basic conditions, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of 2-hydroxy-4-(2-pyrrolidin-1-ylethyl)phenylamine.

    Reduction: Formation of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)phenylamine from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and phenylamine structure allow it to bind to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(2-piperidin-1-ylethyl)phenylamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-Methoxy-4-(2-morpholin-1-ylethyl)phenylamine: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline is unique due to the presence of the pyrrolidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may result in different pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline

InChI

InChI=1S/C13H20N2O/c1-16-13-10-11(4-5-12(13)14)6-9-15-7-2-3-8-15/h4-5,10H,2-3,6-9,14H2,1H3

InChI Key

WHZFWTQHRPWSSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCN2CCCC2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.41 g of palladium-on-charcoal and 4.1 g (64.32 mmol) of ammonium formate are added to a solution of 3.2 g (12.86 mmol) of the product prepared in step 24.2 in 120 mL of methanol, under argon, and the mixture is refluxed for 2 hours. After filtration, the filtrate is concentrated to dryness to give 2.6 g of the expected product in the form of a light-brown solid, which is used as obtained in the following step. Yield=92%.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
product
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One
Yield
92%

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